molecular formula C16H18N2O3 B14804295 2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol

2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol

Cat. No.: B14804295
M. Wt: 286.33 g/mol
InChI Key: IEOQVFDRSPTPHM-UHFFFAOYSA-N
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Description

2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dimethoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-ethylphenol under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-2-ol
  • 2-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-2-ol
  • 4-(2-(4-nitrophenyl)diazenyl)-N-phenylbenzenamine

Uniqueness

2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol is unique due to the presence of both methoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct electronic and steric effects, making this compound particularly interesting for various applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol

InChI

InChI=1S/C16H18N2O3/c1-4-11-5-7-15(19)13(9-11)17-18-14-10-12(20-2)6-8-16(14)21-3/h5-10,19H,4H2,1-3H3

InChI Key

IEOQVFDRSPTPHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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